
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C21H23N3O3S3 and its molecular weight is 461.61. The purity is usually 95%.
BenchChem offers high-quality 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Enzyme Inhibition and Medicinal Applications
Compounds with similar structural features have been extensively studied for their potential as enzyme inhibitors and their applications in medicinal chemistry. For example, acridine-acetazolamide conjugates have shown significant inhibition effects on human carbonic anhydrase isoforms, indicating potential for therapeutic applications in conditions where modulation of enzyme activity is beneficial (Ulus et al., 2016). Such research highlights the critical role of sulfonamide and benzamide derivatives in developing enzyme inhibitors with potential clinical applications.
Anticancer Research
Sulfonamide and benzamide derivatives have been synthesized and evaluated for their anticancer properties. Indapamide derivatives, for instance, demonstrated proapoptotic activity against melanoma cell lines, suggesting a promising avenue for cancer treatment research (Yılmaz et al., 2015). This aligns with ongoing efforts to develop novel therapeutic agents capable of selectively inducing apoptosis in cancer cells.
Molecular Docking and Theoretical Studies
In addition to empirical research, theoretical investigations, including molecular docking and density functional theory (DFT) calculations, play a crucial role in understanding the interactions between such compounds and biological targets. These studies provide insights into the structural requirements for biological activity and guide the design of more effective therapeutic agents (Fahim & Shalaby, 2019).
Synthetic Methodologies
The synthesis of related compounds involves innovative approaches, such as microwave-assisted synthesis and the exploration of novel chemical reactions, to create derivatives with enhanced biological activities. This research area not only advances the understanding of chemical synthesis techniques but also contributes to the development of new compounds with potential pharmacological applications.
Biological Evaluation and Screening
Extensive screening of synthesized compounds for various biological activities, including antimicrobial, antifungal, and anticancer properties, is a fundamental aspect of the research in this domain. Such evaluations are crucial for identifying compounds with promising therapeutic profiles for further development (Jagtap et al., 2010).
Propriétés
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S3/c1-14-10-15(2)12-24(11-14)30(26,27)17-7-5-16(6-8-17)20(25)23-21-22-18(13-29-21)19-4-3-9-28-19/h3-9,13-15H,10-12H2,1-2H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKRIEGLHZCKJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CS4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


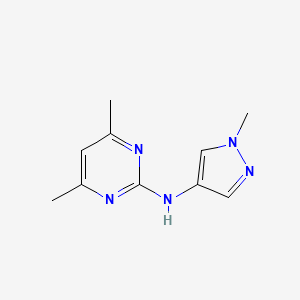
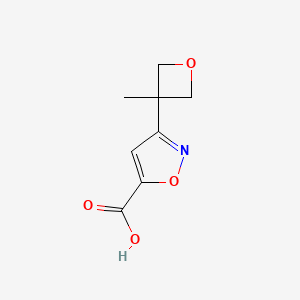
![spiro[1H-pyrrolo[2,3-c]pyridine-3,4'-oxane]-2-one](/img/structure/B2971173.png)
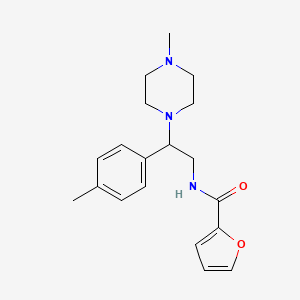

![N-[4-[4-(Difluoromethoxy)phenyl]-1,3-thiazol-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2971177.png)

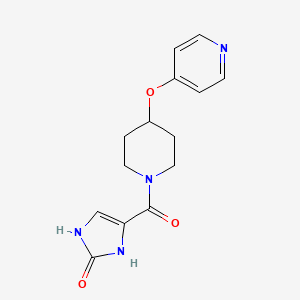
![5-Bromo-2-{[1-(ethanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2971180.png)
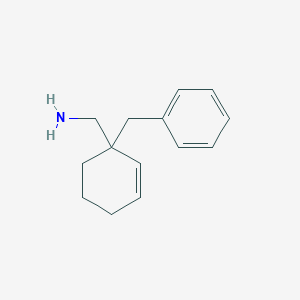
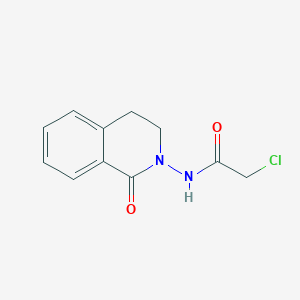
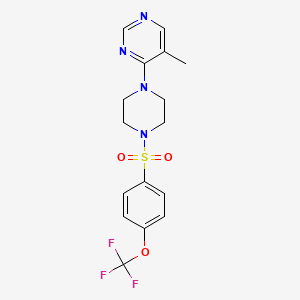
![3-(Benzo[d][1,3]dioxol-5-yl)-1-((2,4-dimethylphenyl)sulfonyl)pyrrolidine](/img/structure/B2971187.png)